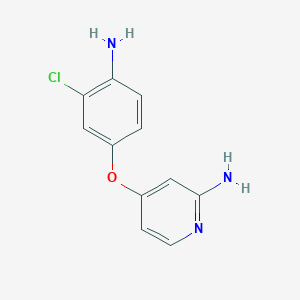
1,1-dioxo-1lambda6-thian-4-yl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dioxidotetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H18O5S2 It is a derivative of thiopyran, a sulfur-containing heterocyclic compound, and is characterized by the presence of a sulfonate group attached to a methylbenzenesulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-1lambda6-thian-4-yl 4-methylbenzene-1-sulfonate typically involves the reaction of tetrahydrothiopyran with a sulfonating agent. One common method is the reaction of tetrahydrothiopyran with chlorosulfonic acid, followed by the addition of 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions, typically at low temperatures, to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes often utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dioxidotetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a thiol group.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines, and are carried out under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,1-Dioxidotetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-dioxo-1lambda6-thian-4-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s sulfur-containing heterocyclic structure may enable it to interact with biological molecules, such as enzymes or receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
1,1-Dioxidotetrahydro-2H-thiopyran-4-yl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
1,1-Dioxidotetrahydro-2H-thiopyran-4-ylamine: A related compound with an amine group instead of a sulfonate group.
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: A derivative with an acetate group.
4-(3,6-Dihydro-2H-thiopyran-4-yl)-3,5-difluoroaniline: A compound with a difluoroaniline group.
Propiedades
Fórmula molecular |
C12H16O5S2 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(1,1-dioxothian-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H16O5S2/c1-10-2-4-12(5-3-10)19(15,16)17-11-6-8-18(13,14)9-7-11/h2-5,11H,6-9H2,1H3 |
Clave InChI |
XGZIEXLTRVBUGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCS(=O)(=O)CC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Benzyloxy)-5-formylphenyl]methyl methanesulfonate](/img/structure/B8520674.png)




![2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]dec-7-ene](/img/structure/B8520697.png)




